molecular formula C11H13NO3 B1282118 3-(3-Acetamidophenyl)propanoic acid CAS No. 4080-83-5

3-(3-Acetamidophenyl)propanoic acid

Cat. No. B1282118
CAS RN: 4080-83-5
M. Wt: 207.23 g/mol
InChI Key: NXVJTIYWMPQVFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of propanoic acid compounds has been explored in different contexts. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and studied as an insect growth regulator, showing potential as a juvenile hormone mimic . Another study reported the efficient reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives . Additionally, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was synthesized as a more stable and lipophilic derivative of danshensu . A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were also synthesized, with a focus on creating potent and selective EP3 receptor antagonists . Lastly, the synthesis of a new ligand, 3-(3-acetylthioureido)propanoic acid (ATA), was achieved through the reaction of acetyl chloride, ammonium thiocyanate, and β-alanine, leading to the formation of metal complexes .

Molecular Structure Analysis

The molecular structure and stereochemistry of these compounds have been confirmed and studied using various spectroscopic techniques. Fourier transform infra-red (FT-IR), nuclear magnetic resonance (1D-NMR, 2D-NMR), and electrospray ionization (ESI-MS) spectroscopy were employed to confirm the structure of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . X-ray single crystal diffraction analysis was used to determine the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid . Computational methods, such as density functional theory (DFT), were utilized to calculate molecular geometry and vibrational frequencies, providing insights into the bioactivity of the compounds .

Chemical Reactions Analysis

The chemical reactivity and interactions of these compounds have been analyzed through various studies. Natural bond orbital (NBO) analysis was used to study intramolecular charge transfer and electron density delocalization . The binding interactions between ligands and receptors were investigated using Autodock software, which is significant for understanding the bioactivity of the compounds . The metabolic stability and biological evaluation of the synthesized analogs were also assessed, leading to the discovery of new analogs based on the structure of metabolites in human liver microsomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through elemental analyses, molar conductance, magnetic susceptibility, and spectroscopic methods such as FT-IR and UV-Vis spectra . The spectral characterization confirmed the formation of ligands and complexes, suggesting that the ligand behaves as a bidentate ion . The evaluation of parameters such as HOMO-LUMO energies helped describe global reactivity descriptors, which are crucial for explaining the bioactivity of the compounds . Additionally, the solubility and stability of these compounds in various phases were assessed using methods like the integral equation formalism polarization continuum model (IEF-PCM) .

Scientific Research Applications

Analytical Applications

The acidified structure of acetaminophen, which includes a derivative related to 3-(3-Acetamidophenyl)propanoic acid, has been used in the development of a highly sensitive and specific competitive indirect enzyme-linked immunosorbent assay (ciELISA). This method is significant for the detection of acetaminophen in herbal tea and liquor. The study demonstrates the importance of the carbonyl site in antigen-antibody recognition, providing theoretical guidance for the preparation of acetaminophen recognition antibodies and establishing a rapid detection method (Pu et al., 2021).

Synthesis and Chemical Stability

The synthesis and crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 3-(3-Acetamidophenyl)propanoic acid, has been explored. This compound is synthesized to improve the chemical stability and liposolubility of danshensu, a bioactive compound, and its structure and stereochemistry were determined by X-ray single crystal diffraction analysis (Chen et al., 2016).

Anti-aging Composition

3-(4-hydroxyphenyl)propanoic acid amide, a related compound, has been used in the preparation of anti-aging compositions for skincare. Due to its biological properties, it shows an excellent effect in preventing skin wrinkles, indicating its potential application in cosmetic and dermatological products (Wawrzyniak et al., 2016).

Dearomatization Strategy in Synthesis

The oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid, a similar compound, has led to a novel approach to prepare furoquinolinone and angelicin derivatives. This method combines a cascade transition-metal catalyzed cyclization/addition/aromatization/lactamization sequence, highlighting its importance in organic synthesis and pharmaceutical applications (Ye et al., 2012).

Safety And Hazards

“3-(3-Acetamidophenyl)propanoic acid” is a chemical compound that should be handled with care. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

properties

IUPAC Name

3-(3-acetamidophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVJTIYWMPQVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515136
Record name 3-(3-Acetamidophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Acetamidophenyl)propanoic acid

CAS RN

4080-83-5
Record name 3-(3-Acetamidophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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